[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(2-METHOXYPHENYL)METHYL]AMINE
Overview
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(2-METHOXYPHENYL)METHYL]AMINE: is a complex organic compound with a molecular formula of C27H31NO5. This compound is characterized by the presence of a benzodioxole group, ethoxyphenyl, and methoxyphenyl groups, making it a unique structure in organic chemistry. It is used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(2-METHOXYPHENYL)METHYL]AMINE involves multiple steps. One common method includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base . The reaction conditions typically involve heating the mixture in an oil bath and refluxing for several hours before cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(2-METHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(2-METHOXYPHENYL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and cytotoxicity.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(2-METHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,5-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE
- 2-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
Uniqueness
What sets [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(2-METHOXYPHENYL)METHYL]AMINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-[(2-methoxyphenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-3-29-24-11-7-5-9-22(24)18-27(17-21-8-4-6-10-23(21)28-2)15-14-20-12-13-25-26(16-20)31-19-30-25/h4-13,16H,3,14-15,17-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKXKWOYAIZDRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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